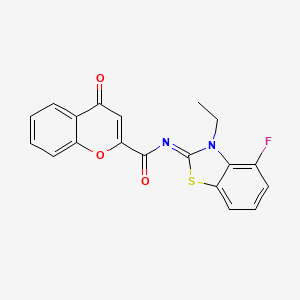

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide

Description

This compound belongs to the benzothiazole-chromene carboxamide family, characterized by a benzothiazole moiety fused with a chromene-derived carboxamide group. Key structural features include:

- 3-ethyl substituent on the benzothiazole ring, enhancing lipophilicity.

- 4-fluoro substituent, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name |

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O3S/c1-2-22-17-12(20)7-5-9-16(17)26-19(22)21-18(24)15-10-13(23)11-6-3-4-8-14(11)25-15/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJNRCRRAJDQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethyl-4-fluoro-1,3-benzothiazole-2-amine with 4-oxochromene-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares the target compound with structurally related molecules from the evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | C₁₉H₁₅FN₂O₃S | 370.40 | 3-ethyl, 4-fluoro (benzothiazole); 4-oxo (chromene) |

| 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide | C₁₉H₁₂ClFN₂O₃S | 422.88 | 6-fluoro (benzothiazole); 6-chloro, 7-methyl (chromene) |

| 1-ethyl-2-{...}quinolin-1-ium 4-methylbenzene-1-sulfonate | C₁₃H₁₄N₆O₄S | 350.36 | Ethyl, thiazolidin-ylidene (quinolinium); sulfonate counterion |

| 2-chloro-4,5-difluoro-N-[(oxolan-2-yl)methyl]benzamide | C₁₂H₁₂ClF₂NO₂ | 283.68 | 2-chloro, 4,5-difluoro (benzamide); oxolane-derived side chain |

Key Observations :

- Substituent Positioning: The target compound’s 4-fluoro group on benzothiazole contrasts with the 6-fluoro substitution in ’s chromene derivative.

- Molecular Weight : ’s compound has a higher molecular weight (422.88 vs. 370.40) due to chloro and methyl substituents, which may impact pharmacokinetic properties like absorption.

Structural and Electronic Implications

- Benzothiazole vs. Benzamide Cores: The quinolinium-sulfonate compound () features a cationic benzothiazole derivative, contrasting with the neutral carboxamide backbone of the target compound. This difference could influence solubility and ionic interactions .

Computational and Crystallographic Insights

- Software Utilization : Programs like SHELXL (for refinement) and ORTEP (for visualization) are critical for resolving subtle structural differences, such as the anisotropic displacement parameters of the ethyl group in the target compound versus methyl groups in analogues.

- Packing Arrangements : Ethyl substituents may induce steric hindrance in crystal packing compared to smaller groups, affecting crystallization solvents or melting points.

Research Findings and Implications

- The target compound’s fluoro-ethyl combination may optimize both electronic and steric properties for receptor binding.

- Synthetic Challenges : Introducing a 4-fluoro group on benzothiazole requires precise halogenation conditions, contrasting with the simpler 6-fluoro substitution in ’s compound .

Biological Activity

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is an organic compound that has attracted attention in scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Structural Overview

The compound is characterized by a benzothiazole ring fused with a chromene moiety , which contributes to its distinct chemical properties. The presence of the ethyl and fluoro substituents enhances its reactivity and potential biological effects.

Synthesis

The synthesis typically involves multi-step organic reactions, including the condensation of 3-ethyl-4-fluoro-1,3-benzothiazole-2-amine with 4-oxochromene-2-carboxylic acid under acidic or basic conditions, often employing dehydrating agents such as thionyl chloride to facilitate amide bond formation.

Anticancer Properties

Research indicates that N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide exhibits anticancer activity . It may inhibit critical enzymes involved in cancer cell proliferation, such as DNA gyrase and topoisomerase. This inhibition disrupts cellular processes essential for cancer growth and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing effectiveness against various bacterial and fungal strains. The mechanism likely involves the disruption of microbial cell functions through enzyme inhibition or interference with metabolic pathways.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to the observed biological effects. The binding affinity and selectivity for these targets are crucial for its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide | Benzothiazole ring | Moderate anticancer activity |

| N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | Nitro group addition | Enhanced antimicrobial properties |

| N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)butanamide | Butane side chain | Variable efficacy in cancer models |

The unique combination of the benzothiazole and chromene moieties in this compound may confer specific advantages in terms of potency and selectivity compared to its analogs.

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study conducted on various cancer cell lines indicated that treatment with N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide resulted in a significant reduction in cell viability, suggesting a dose-dependent anticancer effect.

- Antimicrobial Efficacy : Another research effort highlighted the compound's effectiveness against resistant bacterial strains, demonstrating its potential as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide, and how do reaction conditions influence yield?

The synthesis of benzothiazole-carboxamide derivatives typically involves condensation reactions between substituted benzothiazole precursors and chromene-carboxylic acid derivatives. For example, analogous compounds have been synthesized using ethanol or THF as solvents under reflux (180–210°C), with yields ranging from 60% to 93% depending on substituent reactivity and purification methods (e.g., recrystallization or flash chromatography) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of aromatic intermediates.

- Temperature control : Higher temperatures (>200°C) accelerate cyclization but may degrade sensitive fluorinated groups.

- Purification : Ethanol/ethyl acetate mixtures are effective for recrystallization, while flash chromatography (ethyl acetate/hexane) resolves regioisomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : and NMR are critical for confirming substituent positions (e.g., distinguishing ethyl vs. fluoro groups on the benzothiazole ring). Aromatic protons in chromene and benzothiazole moieties typically appear at δ 6.5–8.5 ppm .

- X-ray diffraction (XRD) : Resolves structural ambiguities, such as the planar geometry of the benzothiazol-2-ylidene group and hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing the crystal lattice) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1680–1720 cm^{-1 and C–F vibrations at 1100–1250 cm .

Q. What purification strategies ensure high purity for pharmacological testing?

Sequential purification steps are recommended:

- Initial recrystallization : Ethanol or methanol removes polar impurities.

- Flash chromatography : Ethyl acetate/hexane (3:7 ratio) separates non-polar byproducts.

- Final HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity, as validated in analogous benzothiazole derivatives .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

SHELX programs are indispensable for refining crystal structures:

- SHELXL : Refines anisotropic displacement parameters for fluorine and sulfur atoms, critical for accurately modeling the 3-ethyl-4-fluoro substitution .

- WinGX/ORTEP : Visualizes π-π stacking interactions (e.g., between benzothiazole and chromene rings) and quantifies intermolecular distances (e.g., 3.43–3.95 Å for stabilizing π-π interactions) .

- Data contradiction resolution : Disordered ethyl groups can be modeled using PART instructions in SHELXL, with restraints applied to thermal parameters .

Q. What strategies address contradictory data in biological activity assays?

Contradictions in IC values or selectivity profiles may arise from:

- Solubility issues : Use DMSO stock solutions with concentrations ≤1% to avoid aggregation.

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition).

- Structural analogs : Compare with fluorinated derivatives (e.g., 4-fluoro vs. 2-chloro substitutions) to isolate substituent-specific effects .

Q. How do substituents on the benzothiazole ring modulate pharmacological properties?

Structure-activity relationship (SAR) studies reveal:

- Fluoro groups : Enhance metabolic stability and target binding (e.g., 4-fluoro substitution improves 11β-HSD1 inhibition by 2.3-fold compared to chloro analogs) .

- Ethyl groups : Increase lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactive derivatives .

- Electron-withdrawing groups : Fluorine at the 4-position reduces oxidative degradation in hepatic microsome assays .

Q. Which computational methods predict binding affinity with target enzymes?

- Molecular docking (AutoDock Vina) : Models interactions with catalytic residues (e.g., hydrogen bonds between the chromene carbonyl and His-158 in 11β-HSD1) .

- Molecular dynamics (GROMACS) : Simulates stability of the benzothiazole-enzyme complex over 100 ns trajectories, identifying critical hydrophobic pockets .

- QM/MM calculations : Assess fluorine’s electronic effects on binding energy (ΔG ~ -9.2 kcal/mol for optimal derivatives) .

Methodological Recommendations

- Synthetic reproducibility : Scale reactions using microwave-assisted synthesis (100–150°C, 30 min) to reduce side-product formation .

- Data validation : Cross-reference XRD results with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .

- Biological assays : Use HEK293 cells overexpressing target enzymes for consistent IC measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.